![molecular formula C11H11NO2 B3276590 Benzoic acid, 3-(1-cyanopropyl)- CAS No. 64379-72-2](/img/structure/B3276590.png)
Benzoic acid, 3-(1-cyanopropyl)-
Description
“Benzoic acid, 3-(1-cyanopropyl)-” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a derivative of benzoic acid, where a cyanopropyl group is attached to the 3rd carbon of the benzene ring .
Synthesis Analysis
The synthesis of “Benzoic acid, 3-(1-cyanopropyl)-” can be achieved using 2-chlorobenzoic acid metal salt as a starting material . After the reaction, the temperature is raised to room temperature, and the compound is prepared by adding water and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 3-(1-cyanopropyl)-” consists of a benzene ring attached to a carboxyl group and a cyanopropyl group . The cyanopropyl group is attached to the 3rd carbon of the benzene ring .Physical And Chemical Properties Analysis
“Benzoic acid, 3-(1-cyanopropyl)-” has a predicted boiling point of 365.3±25.0 °C and a predicted density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 3.96±0.10 .properties
IUPAC Name |
3-(1-cyanopropyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8(7-12)9-4-3-5-10(6-9)11(13)14/h3-6,8H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAIFBHPFRCDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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